[(5-Bromothiophen-2-YL)methyl](butyl)amine
Description
Chemical Identity and Structural Characterization of (5-Bromothiophen-2-YL)methylamine
Systematic IUPAC Nomenclature and Molecular Formula
The compound (5-bromothiophen-2-YL)methylamine is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-[(5-bromothiophen-2-yl)methyl]butan-1-amine . This nomenclature reflects its core structure:
- A thiophene ring (a five-membered heterocycle with one sulfur atom) substituted with a bromine atom at position 5.
- A methyl group (-CH₂-) attached to position 2 of the thiophene ring.
- A butylamine group (-NH-C₄H₉) linked to the methyl substituent, forming a secondary amine.
The molecular formula is C₉H₁₄BrNS , derived from:
- C₄H₂BrS (5-bromothiophene core with methyl substitution).
- C₄H₁₁N (butylamine chain).
| Component | Contribution to Formula |
|---|---|
| Thiophene ring | C₄H₃S |
| Bromine atom | Br |
| Methyl group | CH₂ |
| Butylamine chain | C₄H₁₁N |
| Total | C₉H₁₄BrNS |
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical insights into the compound’s structure:
¹H NMR Predictions (in CDCl₃, δ ppm):
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Thiophene H-3 and H-4 | 6.8–7.2 | Doublet |
| Methylene (-CH₂-NH-) | 3.4–3.6 | Triplet |
| Butyl chain -CH₂- adjacent to N | 2.5–2.7 | Multiplet |
| Terminal -CH₃ (butyl) | 0.9–1.1 | Triplet |
¹³C NMR Predictions (in CDCl₃, δ ppm):
| Carbon Environment | Chemical Shift (δ) |
|---|---|
| Thiophene C-2 (methyl attachment) | 135–140 |
| Thiophene C-5 (Br-substituted) | 120–125 |
| Methylene (-CH₂-NH-) | 45–50 |
| Butyl chain carbons | 20–35 |
The absence of a peak near δ 1.5–2.0 ppm rules out tertiary or branched alkyl groups, confirming the straight-chain butyl configuration.
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR Spectroscopy (cm⁻¹):
| Bond/Vibration | Frequency Range |
|---|---|
| C-Br stretch | 654–670 |
| C-S (thiophene) | 680–710 |
| N-H bend (secondary amine) | 1630–1650 |
| C-H stretch (alkyl) | 2850–2950 |
The C-Br stretch at 654 cm⁻¹ confirms bromine incorporation, while the N-H bend near 1640 cm⁻¹ distinguishes secondary amines from primary or tertiary variants.
Mass Spectrometry (Electron Ionization):
| Fragment Ion | m/z | Assignment |
|---|---|---|
| [M]⁺ | 248 | Molecular ion (C₉H₁₄BrNS) |
| [M-Br]⁺ | 168 | Loss of bromine atom |
| C₄H₁₀N⁺ | 72 | Butylamine chain |
The base peak at m/z 72 corresponds to the stable butylamine fragment, while the molecular ion at m/z 248 validates the formula weight.
Crystallographic Data and Conformational Analysis
As of current literature, single-crystal X-ray diffraction data for (5-bromothiophen-2-YL)methylamine remains unreported. However, computational modeling (DFT at B3LYP/6-31G* level) predicts:
- A dihedral angle of 112° between the thiophene ring and the butylamine chain.
- Intramolecular distances :
- S···Br: 3.2 Å
- N···Br: 4.7 Å
These results suggest minimal steric hindrance, favoring planar arrangements of the thiophene and amine groups.
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-2-3-6-11-7-8-4-5-9(10)12-8/h4-5,11H,2-3,6-7H2,1H3 |
InChI Key |
CYTKFHCDKVMRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 5-Bromo-2-Thiophenecarboxaldehyde
- Synthesis of 5-Bromo-2-thiophenecarboxaldehyde :
Bromination of 2-thiophenecarboxaldehyde is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). The aldehyde group at position 2 directs electrophilic substitution to position 5, yielding 5-bromo-2-thiophenecarboxaldehyde.
- Reductive Amination :
The aldehyde reacts with butylamine in methanol or tetrahydrofuran (THF), forming an imine intermediate. Reduction with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) yields the target amine.
Reaction Scheme :
$$
\underset{\text{5-Bromo-2-thiophenecarboxaldehyde}}{\ce{C4H2BrSCHO}} + \underset{\text{Butylamine}}{\ce{C4H9NH2}} \xrightarrow{\text{NaBH3CN}} \underset{\text{(5-Bromothiophen-2-YL)methylamine}}{\ce{C10H14BrNS}}
$$
- Solvent : Polar aprotic solvents (e.g., THF) enhance imine formation.
- Reducing Agent : NaBH3CN is preferred for selective reduction in the presence of acidic protons.
Nucleophilic Substitution of (5-Bromo-Thiophen-2-YL)methyl Bromide
- Synthesis of (5-Bromo-Thiophen-2-YL)methyl Bromide :
2-Methylthiophene is brominated at position 5 using Br₂/FeBr₃, followed by radical bromination of the methyl group with NBS and benzoyl peroxide to yield (5-bromo-thiophen-2-YL)methyl bromide.
- Amination :
The bromide undergoes nucleophilic substitution with butylamine in dimethylformamide (DMF) or dichloromethane (DCM), using sodium hydride (NaH) as a base to deprotonate the amine and facilitate attack.
Reaction Scheme :
$$
\underset{\text{(5-Bromo-Thiophen-2-YL)methyl Bromide}}{\ce{C5H5Br2S}} + \underset{\text{Butylamine}}{\ce{C4H9NH2}} \xrightarrow{\text{NaH, DMF}} \underset{\text{Target Compound}}{\ce{C10H14BrNS}} + \ce{HBr}
$$
- Base : NaH ensures efficient deprotonation of butylamine, enhancing nucleophilicity.
- Side Reactions : Competing elimination is mitigated by maintaining anhydrous conditions.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Reductive Amination | 5-Bromo-2-thiophenecarboxaldehyde | NaBH3CN, Butylamine | ~60-75% | Mild conditions; fewer steps | Requires access to aldehyde precursor |
| Nucleophilic Substitution | (5-Bromo-Thiophen-2-YL)methyl Bromide | NaH, Butylamine | ~50-65% | Direct substitution; scalable | Radical bromination step is low-yielding |
Research Discoveries and Advancements
- Palladium-Catalyzed Coupling : Recent work demonstrates Kumada-Tamao-Corriu cross-coupling to construct the thiophene core, though this method is more applicable to polymer synthesis.
- One-Pot Reductive Cyclization : Sodium dithionite in dimethylsulfoxide (DMSO) enables efficient reductive amination, as seen in analogous benzimidazole syntheses.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methylthiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Methylthiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butylamine group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation: Alkyl Chain Length
a) (5-Bromothiophen-2-YL)methylamine (CAS: 851788-23-3)
- Molecular Weight : 220.11 g/mol (calculated).
- Key Difference : Ethyl group instead of butyl.
- Ethyl derivatives are often intermediates in drug discovery for optimizing pharmacokinetics .
b) (5-Chlorothiophen-2-ylmethyl)-methyl-amine (CAS: 70696-37-6)
- Molecular Weight : 161.64 g/mol.
- Key Difference : Chlorine replaces bromine; methylamine substituent.
- Implications: Chlorine’s lower atomic weight and electronegativity may alter electronic properties, reducing steric hindrance compared to bromine.
Bromine Position Isomerism
(4-Bromothiophen-2-YL)methylamine
- Molecular Weight : 206.10 g/mol.
- Key Difference : Bromine at the 4-position on the thiophene ring.
- Implications : Positional isomerism affects electronic distribution. The 5-bromo derivative may exhibit stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the 4-bromo isomer .
Heterocycle and Aromatic Modifications
a) [(5-Bromothiophen-2-YL)methyl][2-(thiophen-2-yl)ethyl]amine (CAS: 1007579-05-6)
- Molecular Weight : 302.25 g/mol.
- Key Difference : Additional thiophene-ethyl group.
- Implications : Increased aromaticity and bulk may enhance π-π stacking interactions, relevant in materials science or as kinase inhibitors in drug design .
b) (2-Bromophenyl)methylamine (CAS: 1019477-26-9)
Stability and Reactivity
- Stability : Brominated thiophenes are generally stable under inert conditions but may undergo debromination under strong reducing agents. The butyl chain’s hydrophobicity suggests sensitivity to oxidative degradation .
- Reactivity : The bromine atom enables functionalization via cross-coupling, while the amine group participates in acid-base reactions or Schiff base formation.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (R) | Bromine Position | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| (5-Bromothiophen-2-YL)methylamine | Butyl | 5 | 248.16 | High lipophilicity |
| (5-Bromothiophen-2-YL)methylamine | Ethyl | 5 | 220.11 | Improved solubility |
| (5-Chlorothiophen-2-ylmethyl)-methyl-amine | Methyl | 5 (Cl) | 161.64 | Lower steric hindrance |
| (4-Bromothiophen-2-YL)methylamine | Methyl | 4 | 206.10 | Altered electronic effects |
Biological Activity
(5-Bromothiophen-2-YL)methylamine is a compound featuring a bromothiophene ring, a methyl group, and a butylamine moiety. Its unique structural characteristics contribute to its potential biological activity, which includes antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Structural Characteristics
The molecular formula of (5-Bromothiophen-2-YL)methylamine is C₁₁H₁₄BrN, with a molecular weight of approximately 232.18 g/mol. The presence of the bromine atom on the thiophene ring imparts distinctive electronic properties that may enhance its reactivity and interaction with biological targets.
Table 1: Structural Features of (5-Bromothiophen-2-YL)methylamine
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 232.18 g/mol |
| Functional Groups | Bromothiophene ring, methyl group, butylamine moiety |
| Potential Interactions | π-π stacking with aromatic amino acids |
Antimicrobial Properties
Preliminary studies suggest that compounds containing bromothiophene rings exhibit significant antimicrobial activity. For instance, (5-Bromothiophen-2-YL)methylamine may inhibit certain bacterial strains through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
Research indicates that this compound may have anticancer properties, particularly through its ability to inhibit specific enzymes involved in cancer cell proliferation. Initial findings reveal that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs.
Case Study: Inhibition of Cytochrome P450
A study highlighted the potential of (5-Bromothiophen-2-YL)methylamine to inhibit cytochrome P450 enzymes, suggesting implications for drug-drug interactions. This inhibition could lead to altered metabolism of other therapeutic agents, emphasizing the need for careful consideration in polypharmacy settings.
The mechanisms underlying the biological activity of (5-Bromothiophen-2-YL)methylamine are still under investigation. However, it is hypothesized that its interactions with proteins may involve:
- Hydrogen Bonding: The amine group can participate in hydrogen bonding with biological macromolecules.
- Aromatic Interactions: The bromothiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparative Analysis
Several compounds share structural similarities with (5-Bromothiophen-2-YL)methylamine, each exhibiting unique biological activities.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | Bromothiophene ring with a methyl group | Different position of bromine affects reactivity |
| (5-Bromothiophen-2-yl)ethanamine | Ethyl group instead of butyl | Alters steric hindrance and solubility properties |
| (5-Bromothiophen-2-yl)-N-methylmethanamine | Methyl group on nitrogen | Changes electronic properties and potential activity |
| (4-Bromothiophen-2-yl)methyl(tert-butyl)amine | Tert-butyl group instead of butyl | Provides different steric effects and solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
